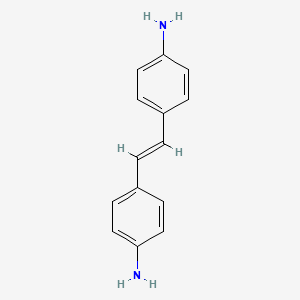
4,4'-二氨基芪
描述
4,4’-Diaminostilbene (DAS) is a chemical compound with the molecular formula C14H14N2 . It is also known by other names such as (E)-4-(4-Aminostyryl)benzenamine and (E)-4,4’-(Ethene-1,2-diyl)dianiline . The molecular weight of DAS is 210.27 g/mol .
Molecular Structure Analysis
The molecular structure of DAS consists of two phenyl rings connected by an ethene group, with an amino group attached to each phenyl ring . The InChI string representation of DAS is InChI=1S/C14H14N2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H,15-16H2/b2-1+ .
Chemical Reactions Analysis
DAS has been involved in various chemical reactions. For example, it has been used as a model compound of fluorescent whitening agents, reacting with Fe (III) aqua complexes in the dark at room temperature . The reaction resulted in a fast degradation of DAS, involving epoxidation and oxidative cleavage of the double bond .
Physical And Chemical Properties Analysis
DAS has a density of 1.2±0.1 g/cm³, a boiling point of 438.5±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has 2 hydrogen bond acceptors, 4 hydrogen bond donors, and 2 freely rotating bonds .
科学研究应用
表面增强拉曼散射 (SERS) 和纳米颗粒聚集
4,4'-二氨基芪 (DAS) 充当 Ag 纳米颗粒的分子连接剂,影响其聚集并增强表面增强拉曼散射 (SERS)。研究表明,DAS 可以控制 Ag 纳米颗粒聚集体的尺寸和光学特性,在纳米技术和材料科学中具有应用 (Solovyeva, Ubyivovk, & Denisova, 2018)。
光化学和光物理
对二氨基芪(包括 4,4'-二氨基芪)的光化学和光物理的研究探索了它们的激发态性质和荧光。由于其独特的光物理行为,这些化合物在荧光成像和传感器中具有显著的应用潜力 (Lewis, Weigel, & Zuo, 2001)。
生物成像的荧光探针
反式-4,4'-二氨基芪的亲水性衍生物已被开发出来,具有很高的水溶性,使其成为生物成像的有效荧光探针。这一进步允许疏水性生色团转化为亲水性衍生物,适用于医学和生物学应用 (Yao 等,2006)。
医学真菌学中的真菌元素染色
4,4'-二氨基芪衍生物等光学增白剂已显示出在霉菌组织中对真菌元素进行体内染色的潜力,为深部真菌感染提供了一种新的诊断工具。这种方法可以提高真菌疾病的检测和诊断 (Rüchel 等,2000)。
分子电子学
胺连接的 4,4'-二氨基芪分子线的电子传输特性已被研究,表明它们在分子电子学领域具有潜力。这些研究有助于理解分子结的电导和分子电子器件的开发 (Widawsky 等,2009)。
环境应用
4,4'-二氨基芪衍生物已被探索用于环境应用,包括处理 DSD 酸制造过程中的废水,DSD 酸是染料和荧光材料生产中的重要中间体。该领域的研究重点是 DSD 酸制造废水的处理机制、改进和环境影响 (国良,2005)。
安全和危害
未来方向
作用机制
Target of Action
4,4’-Diaminostilbene, also known as (E)-4-(4-Aminostyryl)benzenamine, primarily targets fluorescent whitening agents (FWAs) . These agents are used in various industries, including textiles and paper, to enhance the appearance of materials by making them appear whiter and brighter .
Mode of Action
The compound interacts with its targets by absorbing ultraviolet (UV) light and re-emitting it as visible blue light. This process, known as fluorescence , compensates for the yellowish tint of materials, making them appear whiter. The interaction involves the excitation of electrons in the stilbene structure, which then return to their ground state by emitting light in the visible spectrum .
Biochemical Pathways
4,4’-Diaminostilbene affects the photostability and photooxidation pathways. When incorporated into materials, it absorbs UV radiation, preventing the degradation of the material by UV light. This absorption and subsequent emission of light help protect the material from photodegradation, thereby extending its lifespan .
Pharmacokinetics
The pharmacokinetics of 4,4’-Diaminostilbene, in the context of its use in materials, involves its absorption, distribution, metabolism, and excretion (ADME) properties:
Result of Action
The molecular and cellular effects of 4,4’-Diaminostilbene include the enhancement of material brightness and protection against UV-induced degradation . At the molecular level, the compound’s ability to absorb UV light and emit visible light results in a brighter appearance. This effect is particularly beneficial in textiles and paper products, where a whiter appearance is often desired .
Action Environment
Environmental factors such as pH, temperature, and exposure to light can influence the efficacy and stability of 4,4’-Diaminostilbene. For instance:
- Light Exposure : Prolonged exposure to UV light can lead to the degradation of the compound, although its inherent photostability helps mitigate this effect .
: Synthesis and Application of New Homobifunctional Reactive Triazine Dyes Containing UV Absorber | Fibers and Polymers Home Fibers and Polymers Article Synthesis and Application of New Homobifunctional Reactive Triazine Dyes Containing UV Absorber Regular Article Published: 22 May 2024 Volume 25, pages 2245–2256, (2024).
属性
IUPAC Name |
4-[(E)-2-(4-aminophenyl)ethenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H,15-16H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGDFDWINXIWHI-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873541 | |
| Record name | trans-4,4'-Diaminostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Diaminostilbene | |
CAS RN |
621-96-5, 7314-06-9 | |
| Record name | 4,4'-Diaminostilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Diaminostilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007314069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Diaminostilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403525 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-4,4'-Diaminostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-DIAMINOSTILBENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNO11XU5UU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of DASDSA?
A1: The molecular formula of DASDSA is C14H14N2O6S2, and its molecular weight is 370.40 g/mol.
Q2: Are there any spectroscopic data available for DASDSA?
A: Yes, several studies have employed spectroscopic techniques to characterize DASDSA. For instance, researchers have utilized UV-Vis absorption spectroscopy to study the adsorption behavior of DASDSA on macroporous resin [], and fluorescence spectroscopy to investigate its quenching interactions with compounds like 1-allyloxy-2,4-dinitrobenzene []. Additionally, SERS spectroscopy, coupled with DFT calculations, has been employed to analyze the adsorption of DASDSA on silver nanoparticles and understand its charge-transfer properties [].
Q3: What are the applications of DASDSA in material science?
A: DASDSA is incorporated into various materials for its fluorescent properties. One application is in the creation of flexible pH-sensitive systems, where a dye derived from DASDSA acts as an acid-base indicator within a specific pH range []. It's also used in the development of semi-insulating polyimide thin films for electronics applications, where DASDSA contributes to achieving high resistivity [].
Q4: What is the role of DASDSA in catalytic processes?
A: DASDSA is not directly involved as a catalyst itself but is often a target molecule in catalytic hydrogenation reactions. This reaction is crucial for producing DASDSA from its precursor, 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS). Various catalysts, including platinum/carbon (Pt/C) [], palladium/carbon (Pd/C) [, ], and even mesoporous carbon loaded with palladium [], have been investigated for this hydrogenation process.
Q5: How is the efficiency of DASDSA production impacted by the choice of catalyst and reaction conditions?
A: Research demonstrates that the choice of catalyst and optimization of reaction conditions are vital for maximizing the yield and purity of DASDSA. For example, using Pt/C as a catalyst in a liquid-phase hydrogenation process requires careful control of temperature, pressure, and pH to achieve high yield and minimize by-products []. The addition of catalyst promoters, like OVN, to Pd/C systems has been shown to significantly enhance selectivity and yield in DASDSA production [].
Q6: What are the known toxicological effects of DASDSA?
A: Toxicological studies on DASDSA indicate potential adverse effects. Studies on rats and mice revealed that high doses of DASDSA in feed could lead to decreased body weight gain, diarrhea, and inflammation of the anus and rectum []. Additionally, there is concern regarding potential endocrine-disrupting effects, as evidenced by reports of impotence and decreased libido among male workers exposed to DASDSA [, , , , ]. These effects are hypothesized to be linked to the structural similarity of DASDSA to the synthetic estrogen diethylstilbestrol (DES) [, ].
Q7: How is DASDSA and its related compounds typically analyzed?
A: Several analytical methods are employed for the detection and quantification of DASDSA and its related compounds. High-performance liquid chromatography (HPLC) is a widely used technique, often coupled with fluorescence detection, for analyzing DASDSA and its derivatives in various matrices, including paper materials [, , ] and industrial wastewater []. This technique is particularly important for monitoring the presence of DSD-FWAs in food packaging materials, as their use in these applications is often restricted [, ].
Q8: What are the environmental concerns associated with DASDSA?
A: The use of DASDSA in various industrial processes raises concerns about its release into wastewater and the subsequent impact on the environment. Research has focused on developing effective treatment methods to remove DASDSA from wastewater. One such method involves the use of macroporous resin in a fixed-bed column, which has demonstrated high efficiency in removing chemical oxygen demand (COD) and color from DASDSA manufacturing wastewater []. Additionally, electrochemical oxidation coupled with adsorption by granular activated carbon has been explored as a promising technique for treating DSD acid wastewater [].
Q9: How is computational chemistry being used in research related to DASDSA?
A: Computational chemistry plays a significant role in understanding the behavior of DASDSA at the molecular level. Density functional theory (DFT) calculations are frequently employed, often in conjunction with spectroscopic techniques like SERS, to investigate the adsorption of DASDSA on metal surfaces [, ]. These calculations provide valuable insights into the orientation of the molecule on the surface, its interaction with the metal atoms, and the influence of charge transfer on its vibrational properties.
Q10: Are there any studies exploring alternatives to DASDSA?
A: While DASDSA remains a widely used compound, research exploring alternatives and substitutes is important for sustainability and to potentially mitigate any negative impacts. One area of exploration is the development of new, more environmentally friendly fluorescent whitening agents with comparable or improved performance []. Evaluating the life cycle assessment (LCA) of DASDSA production and comparing it to potential alternatives can provide insights into their overall environmental footprint.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-((2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B3429138.png)
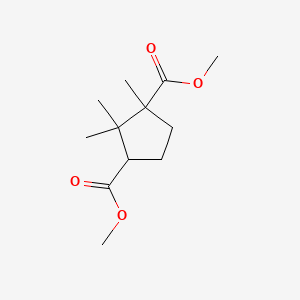
![(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B3429145.png)
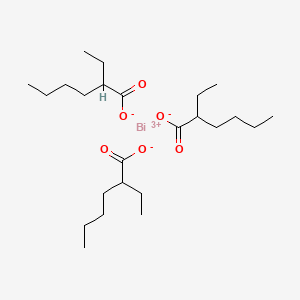
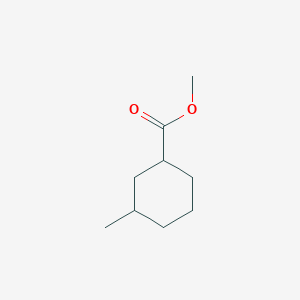
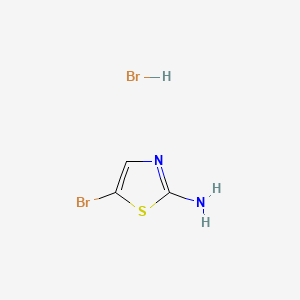
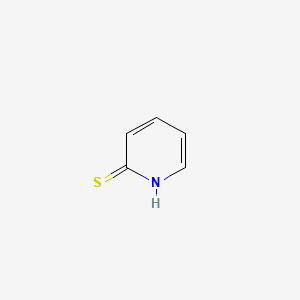
![6-chloro-8-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-chromene-3-carbaldehyde](/img/structure/B3429208.png)

![2-(Chloromethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidine-3-acetonitrile](/img/structure/B3429223.png)
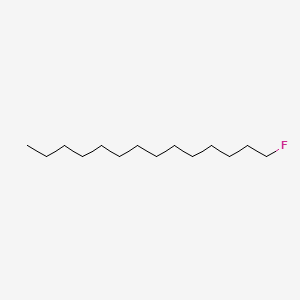
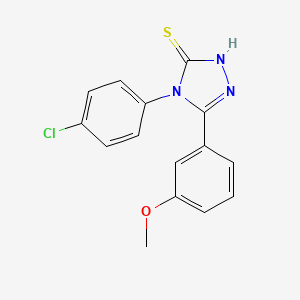
![11-Cyclopentyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B3429228.png)
